N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves the reaction of 1H-1,3-benzodiazole with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-Benzodiazol-2-yl)benzamide
- N-(1H-1,3-Benzodiazol-2-yl)benzenesulfonamide
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and may contribute to its biological activity .
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O3/c1-22-12-6-8-13(9-7-12)23-11-17(21)18-10-16-19-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
AUYBOASOBMITRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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